N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide
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Overview
Description
The compound “N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide” is a complex organic molecule that contains several functional groups, including a methylsulfonyl group, a phenyl group, an oxadiazole ring, and a tosyl group. These functional groups suggest that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would include an oxadiazole ring attached to a phenyl ring with a methylsulfonyl substituent. Another phenyl ring would be attached through a tosyl group .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the reactivity of its functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the tosyl group could potentially be replaced by other nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of polar functional groups, the overall shape of the molecule, and its molecular weight would all influence its properties .Scientific Research Applications
Antimalarial Compound
This compound has been identified as a novel orally bioavailable and metabolically stable antimalarial compound. It has shown potent antimalarial activity with a Pf3D7 IC50 of 29 nM. It has a low in vitro intrinsic clearance, moderate plasma-protein binding, and acceptable permeability. This compound has displayed sustained exposure and high oral bioavailability in mice, making it a potential next-generation PI4K inhibitor for in vivo studies .
Suzuki–Miyaura Coupling
The compound can be used in Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Antibacterial Activity
The compound has shown antibacterial activity. Hybrid antimicrobials that combine the effect of two or more agents represent a promising antibacterial therapeutic strategy .
Mechanism of Action
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have applications in fields such as medicinal chemistry, depending on its biological activity .
properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S2/c1-12-6-8-14(9-7-12)29(25,26)11-16(22)19-18-21-20-17(27-18)13-4-3-5-15(10-13)28(2,23)24/h3-10H,11H2,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFHAJJDGRBMBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide |
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